molecular formula C13H18O2Si B15067254 5-[Dimethyl(phenyl)silyl]oxan-2-one CAS No. 918422-59-0

5-[Dimethyl(phenyl)silyl]oxan-2-one

Cat. No.: B15067254
CAS No.: 918422-59-0
M. Wt: 234.37 g/mol
InChI Key: BFOSFHBIEIAGSO-UHFFFAOYSA-N
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Description

5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one is a compound that belongs to the class of organosilicon compounds It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, with a dimethyl(phenyl)silyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one typically involves the reaction of a suitable tetrahydropyran derivative with a dimethyl(phenyl)silyl reagent. One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives in high yield and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include cerium ammonium nitrate for oxidation, hydrogenation catalysts for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or room temperature ionic liquids .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield silyl oxides, while reduction can produce silyl alcohols or other reduced derivatives. Substitution reactions can lead to a variety of functionalized tetrahydropyran derivatives .

Scientific Research Applications

5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organosilicon compounds and as a reagent in various organic reactions.

    Biology: The compound’s unique structural properties make it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one exerts its effects involves interactions with molecular targets and pathways specific to its structure. The silyl group can interact with various biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler analog without the silyl group.

    Dimethyl(phenyl)silyl derivatives: Compounds with similar silyl groups but different core structures.

    2H-Pyran derivatives: Compounds with similar pyran rings but different substituents.

Uniqueness

5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one is unique due to the combination of the tetrahydropyran ring and the dimethyl(phenyl)silyl group. This combination imparts specific chemical and physical properties that are not found in simpler analogs or other silyl derivatives .

Properties

CAS No.

918422-59-0

Molecular Formula

C13H18O2Si

Molecular Weight

234.37 g/mol

IUPAC Name

5-[dimethyl(phenyl)silyl]oxan-2-one

InChI

InChI=1S/C13H18O2Si/c1-16(2,11-6-4-3-5-7-11)12-8-9-13(14)15-10-12/h3-7,12H,8-10H2,1-2H3

InChI Key

BFOSFHBIEIAGSO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1CCC(=O)OC1)C2=CC=CC=C2

Origin of Product

United States

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